molecular formula C15H20O2 B13935153 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester CAS No. 698394-61-5

2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester

Cat. No.: B13935153
CAS No.: 698394-61-5
M. Wt: 232.32 g/mol
InChI Key: ODZPNTKJTCSSGE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by the presence of a cyclopropyl group and an ethylphenyl group attached to the propionic acid moiety, which is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester typically involves the esterification of 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid and methanol.

    Reduction: 2-Cyclopropyl-2-(4-ethylphenyl)propanol.

    Substitution: Depending on the nucleophile, products such as 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid derivatives.

Scientific Research Applications

2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can then exert its effects by modulating biochemical pathways. The cyclopropyl and ethylphenyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]propanoic acid.

    Naproxen: 2-(6-Methoxynaphthalen-2-yl)propanoic acid.

    Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid.

Uniqueness

2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to other similar compounds.

Properties

CAS No.

698394-61-5

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

methyl 2-cyclopropyl-2-(4-ethylphenyl)propanoate

InChI

InChI=1S/C15H20O2/c1-4-11-5-7-12(8-6-11)15(2,13-9-10-13)14(16)17-3/h5-8,13H,4,9-10H2,1-3H3

InChI Key

ODZPNTKJTCSSGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C2CC2)C(=O)OC

Origin of Product

United States

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